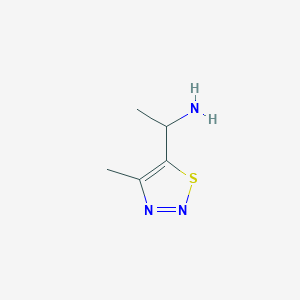
5-(1-アミノエチル)-4-メチル-1,2,3-チアジアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine” is a chemical compound that contains a thiadiazole ring, which is a five-membered heterocyclic moiety . The empirical formula of a similar compound, “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol”, is C4H6N2OS and its molecular weight is 130.17 .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various starting materials . For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as starting materials . The reaction of these starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
The molecular structure of “1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine” is characterized by the presence of a thiadiazole ring. The SMILES string of a similar compound, “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol”, is Cc1nnsc1CO .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have been found to exhibit a wide range of biological properties due to their ability to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine” can be inferred from similar compounds. For instance, the empirical formula of “(4-Methyl-1,2,3-thiadiazol-5-yl)methanol” is C4H6N2OS and its molecular weight is 130.17 .科学的研究の応用
抗菌剤
“5-(1-アミノエチル)-4-メチル-1,2,3-チアジアゾール”を含む1,3,4-チアジアゾール誘導体は、強力な抗菌剤として合成され、評価されてきました . これらの化合物は、大腸菌、マイコバクテリウム、カンジダ・アルビカンスなどの生物に対して有意な抗菌活性を示していますアルビカンス .
抗癌剤
1,3,4-チアジアゾール誘導体は、抗癌剤として潜在的な可能性を示しています . これらは、DNA複製に関連するプロセスを阻害する能力を持っており、それによって細菌細胞と癌細胞の両方の複製を阻害することができます .
酵素阻害剤
“5-(1-アミノエチル)-4-メチル-1,2,3-チアジアゾール”は、薬学的に重要な酵素阻害剤の成分として使用されてきました . 酵素阻害剤とは、酵素に結合してその活性を低下させる物質です。
アゾ染料
この化合物は、アゾ染料の合成にも使用されてきました . アゾ染料とは、分子構造の一部としてアゾ基 (-N=N-) を含む染料の一種です。
セファロスポリン系抗生物質
“5-(1-アミノエチル)-4-メチル-1,2,3-チアジアゾール”は、セファロスポリン系抗生物質の合成に使用されてきました . セファロスポリン系抗生物質とは、ペニシリンと構造的および薬理学的に関連する抗生物質の一種です。
農薬
この化合物は、潜在的な農薬として使用されてきました . 農薬とは、昆虫、水生寄生虫、菌類、雑草などの害虫を駆除するために使用される物質です。
作用機序
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit antimicrobial activity . Therefore, it’s possible that 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine may also target microbial cells.
Mode of Action
Based on the known activities of similar compounds, it could interact with its targets, leading to changes that inhibit the growth or function of the targeted cells .
Biochemical Pathways
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microbial cells .
Pharmacokinetics
The compound’s molecular weight (14321) and formula (C5H9N3S) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth or function of microbial cells .
生化学分析
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific functional groups present in the thiadiazole derivative .
Cellular Effects
Some thiadiazole derivatives have been shown to have potent antimicrobial activity, suggesting that they may influence cell function by disrupting essential cellular processes in microbial cells .
特性
IUPAC Name |
1-(4-methylthiadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(6)5-4(2)7-8-9-5/h3H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXDDFKGZDTHRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2592713.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2592714.png)
![N-(2,5-difluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2592715.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2592722.png)
![(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2592723.png)
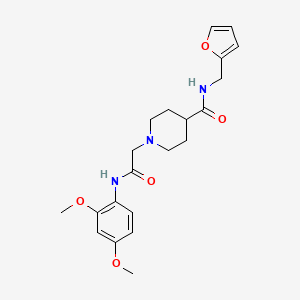
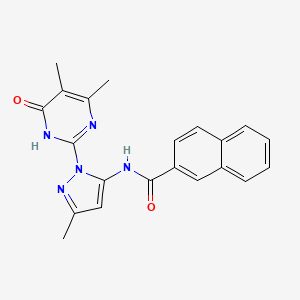
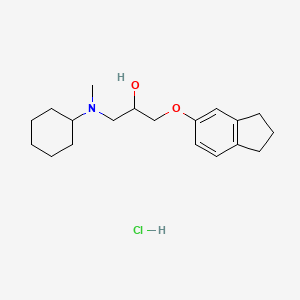
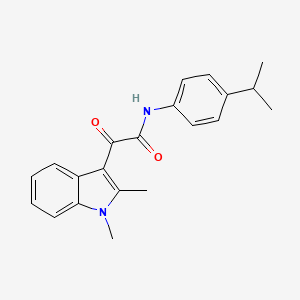
![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)
![1-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2592731.png)

